molecular formula C6H10O2 B7806543 2-METHYL-2-PENTENOIC ACID

2-METHYL-2-PENTENOIC ACID

Cat. No.: B7806543
M. Wt: 114.14 g/mol
InChI Key: JJYWRQLLQAKNAD-UHFFFAOYSA-N
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Description

2-METHYL-2-PENTENOIC ACID is an organic compound with the molecular formula C6H10O2. It is also known as this compound. This compound is characterized by its unsaturated carboxylic acid structure, which includes a double bond between the second and third carbon atoms and a methyl group attached to the second carbon. It is a colorless to pale yellow liquid with a fruity odor, often used in flavoring and fragrance applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 2-pentenoic acid, 2-methyl- typically follows the aldol condensation route due to its mild reaction conditions, low environmental impact, and cost-effectiveness. The process involves using water as a solvent instead of traditional organic solvents, making it more environmentally friendly .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form the corresponding saturated carboxylic acid.

    Substitution: The compound can participate in substitution reactions, particularly at the double bond or the carboxyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces various oxidized derivatives.

    Reduction: Produces 2-methylpentanoic acid.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

2-METHYL-2-PENTENOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentenoic acid, 2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxyl group play crucial roles in its reactivity and interactions. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

    2-Methyl-2-butenoic acid: Similar structure but with a shorter carbon chain.

    2-Methyl-3-pentenoic acid: Similar structure but with the double bond at a different position.

    2-Methyl-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness: 2-METHYL-2-PENTENOIC ACID is unique due to its specific structure, which includes a double bond and a methyl group at the second carbon. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-methylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWRQLLQAKNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051998
Record name 2-Methylpent-2-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; fruity aroma
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol)
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-0.982
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3142-72-1
Record name 2-Methyl-2-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3142-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentenoic acid, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpent-2-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpent-2-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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